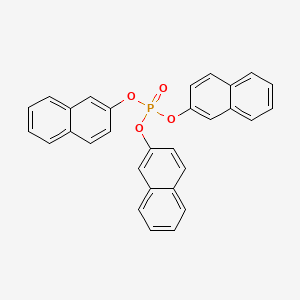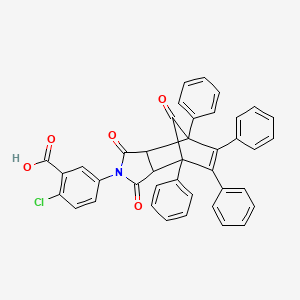![molecular formula C22H17FN2S B11518010 N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-BENZYL-4-(4-FLUOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzyl, fluorophenyl, and phenyl groups attached to the thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-BENZYL-4-(4-FLUOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine, 4-fluorobenzaldehyde, and phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-BENZYL-4-(4-FLUOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-BENZYL-4-(4-FLUOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-BENZYL-4-(4-FLUOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins involved in programmed cell death.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-FLUOROPHENYL)-3-PHENYLACRYLONITRILE: Another fluorophenyl-containing compound with different structural features and applications.
Benzyl(4-fluorophenyl)phenylphosphine oxide: A compound used in the modification of epoxy resins for improved flame retardancy and dielectric properties.
Uniqueness
(2Z)-3-BENZYL-4-(4-FLUOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of benzyl, fluorophenyl, and phenyl groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H17FN2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-benzyl-4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17FN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |
InChI Key |
NEWSBTMSQQBTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11517931.png)

![4-{2-[(2E)-4-(3-fluoro-4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11517943.png)
![2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide](/img/structure/B11517949.png)
![1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL](/img/structure/B11517954.png)

![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B11517965.png)
![N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B11517985.png)

![methyl 3-(2,4-dioxo-3,4-dihydropyrimido[4,5-b]quinolin-10(2H)-yl)benzoate](/img/structure/B11517989.png)
![[(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517998.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11518000.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
